molecular formula C10H7NO4 B11894475 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid

Katalognummer: B11894475
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: CACJITSMYXKTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C10H7NO4 It is a derivative of isoindoline, featuring a carboxylic acid group and a dioxoisoindoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid. The process involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dioxoisoindoline structure into other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can have different functional groups attached to the core structure

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid

Uniqueness

2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid is unique due to its specific dioxoisoindoline structure, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C10H7NO4

Molekulargewicht

205.17 g/mol

IUPAC-Name

2-methyl-1,3-dioxoisoindole-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c1-11-8(12)5-3-2-4-6(10(14)15)7(5)9(11)13/h2-4H,1H3,(H,14,15)

InChI-Schlüssel

CACJITSMYXKTOZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.